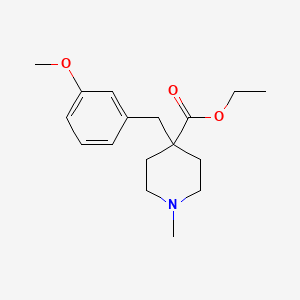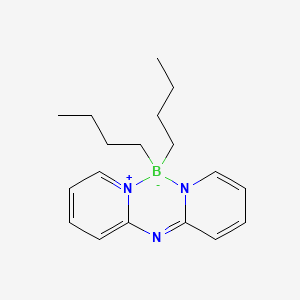
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate may act by modulating the activity of certain neurotransmitters in the brain. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a versatile compound for studying a range of biological processes. However, one of the limitations of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its potential toxicity. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. One area of research is the development of more potent and selective analogs of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in animal models. Additionally, the potential use of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Métodos De Síntesis
The synthesis of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methoxybenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-4-piperidinecarboxylate. The second step involves the reduction of this intermediate compound using a reducing agent such as lithium aluminum hydride. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16(19)17(8-10-18(2)11-9-17)13-14-6-5-7-15(12-14)20-3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRZLCLPRATCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
